molecular formula C10H21NS B13231353 N-hexylthiolan-3-amine

N-hexylthiolan-3-amine

Cat. No.: B13231353
M. Wt: 187.35 g/mol
InChI Key: QGBWPTQWMFWPAC-UHFFFAOYSA-N
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Description

N-hexylthiolan-3-amine is an organic compound characterized by a thiolane ring substituted with an amine group and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexylthiolan-3-amine typically involves the nucleophilic substitution of a thiolane derivative with a hexylamine. One common method is the reaction of 3-chlorothiolane with hexylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-hexylthiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The thiolane ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted thiolane derivatives.

Scientific Research Applications

N-hexylthiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hexylthiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the thiolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-hexylthiolane: Lacks the amine group, making it less reactive in certain chemical reactions.

    N-hexylamine: Lacks the thiolane ring, resulting in different structural and chemical properties.

    Thiolan-3-amine: Lacks the hexyl chain, affecting its solubility and reactivity.

Uniqueness

N-hexylthiolan-3-amine is unique due to the presence of both the thiolane ring and the hexyl chain, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-hexylthiolan-3-amine

InChI

InChI=1S/C10H21NS/c1-2-3-4-5-7-11-10-6-8-12-9-10/h10-11H,2-9H2,1H3

InChI Key

QGBWPTQWMFWPAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCSC1

Origin of Product

United States

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